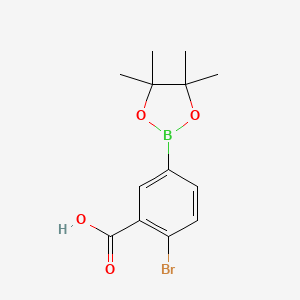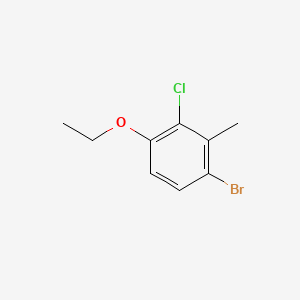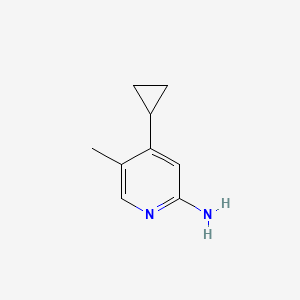
4-Cyclopropyl-5-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-methylpyridin-2-amine is a heterocyclic amine compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclopropyl group at the 4-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-methylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-methylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency . Additionally, green chemistry principles are often applied to minimize environmental impact, such as using recyclable solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Cyclopropyl-5-methylpyridin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropyl-2-methylpyridin-4-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Cyclopropyl-2-methylpyridine: Lacks the amine group, resulting in different chemical properties and applications.
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-yl: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
4-Cyclopropyl-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and methyl groups on the pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-cyclopropyl-5-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9(10)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
Clé InChI |
DXMUDXYKGNVKLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


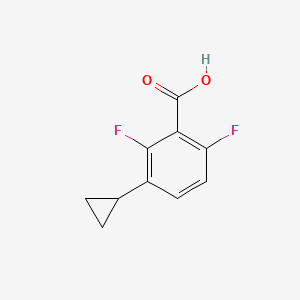
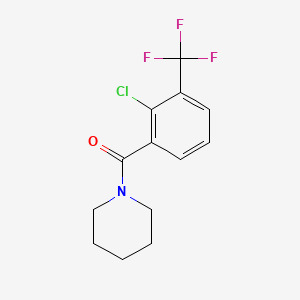
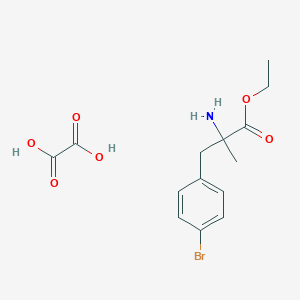
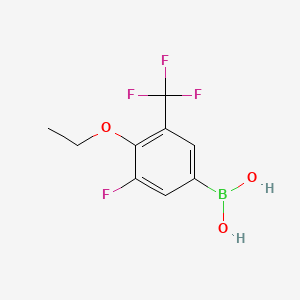



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
